molecular formula C24H18N2O4 B10890399 2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid

2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid

Cat. No.: B10890399
M. Wt: 398.4 g/mol
InChI Key: YAFUBHIVFLDKFX-XMHGGMMESA-N
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Description

2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a cyanopropenoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzyloxybenzoic acid with appropriate reagents to introduce the cyanopropenoyl and amino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxybenzoic acid derivatives and cyanopropenoyl-containing compounds. Examples include:

Uniqueness

What sets 2-({(2E)-3-[2-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-(2-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O4/c25-15-19(23(27)26-21-12-6-5-11-20(21)24(28)29)14-18-10-4-7-13-22(18)30-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,26,27)(H,28,29)/b19-14+

InChI Key

YAFUBHIVFLDKFX-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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